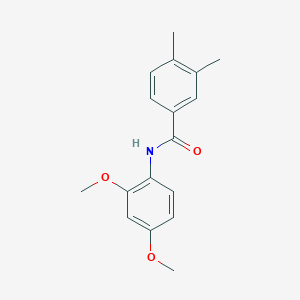![molecular formula C22H18O4 B5829537 phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
phenyl 2-[(4-acetylbenzyl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate, also known as PABA-ABO, is an organic compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects. We will also explore the scientific research applications of this compound and list several future directions for further research.
作用機序
The mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells through the activation of various cellular signaling pathways.
Biochemical and Physiological Effects:
phenyl 2-[(4-acetylbenzyl)oxy]benzoate has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells through the activation of various cellular signaling pathways. Additionally, phenyl 2-[(4-acetylbenzyl)oxy]benzoate has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of phenyl 2-[(4-acetylbenzyl)oxy]benzoate for lab experiments is its potent anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of phenyl 2-[(4-acetylbenzyl)oxy]benzoate is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
将来の方向性
There are several future directions for further research on phenyl 2-[(4-acetylbenzyl)oxy]benzoate. One area of research is the development of new cancer therapies based on the anti-cancer properties of this compound. Another area of research is the exploration of the potential use of phenyl 2-[(4-acetylbenzyl)oxy]benzoate in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate and its potential side effects.
合成法
The synthesis of phenyl 2-[(4-acetylbenzyl)oxy]benzoate involves a multi-step chemical process that begins with the reaction of 4-acetylbenzyl alcohol with phenol in the presence of a strong acid catalyst. The resulting product is then reacted with benzoyl chloride to form the final compound, phenyl 2-[(4-acetylbenzyl)oxy]benzoate. The purity of the compound is ensured through various purification techniques such as recrystallization and chromatography.
科学的研究の応用
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that phenyl 2-[(4-acetylbenzyl)oxy]benzoate has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
phenyl 2-[(4-acetylphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-13-11-17(12-14-18)15-25-21-10-6-5-9-20(21)22(24)26-19-7-3-2-4-8-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILBVNTBHJIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
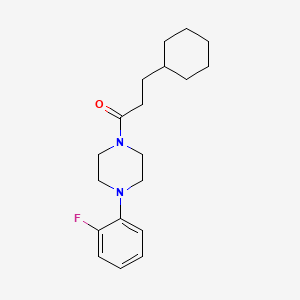
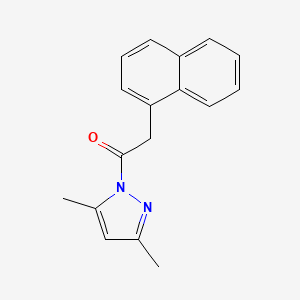
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
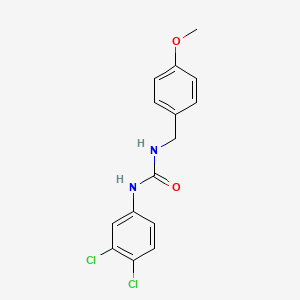
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
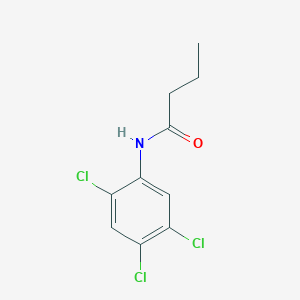
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)
